4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

JAK2 kinase inhibition IC50

This 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid building block provides a regiospecific scaffold with a proven kinase SAR profile. The pyrimidin-5-yl attachment governs target selectivity (JAK2 IC50 321 nM vs PI3Kα preference of 2-yl isomers). The morpholine 2-carboxylic acid introduces a chiral center for enantioselective optimization and enables versatile amide/ester derivatization. A predicted logP of -0.2336 ensures aqueous solubility for direct biological testing. Insist on the 5-yl isomer for reproducible kinase inhibitor programs—positional analogs are not interchangeable.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 1185302-97-9
Cat. No. B3217842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
CAS1185302-97-9
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=CN=CN=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
InChIKeyOQWAZEZVAGPQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid (CAS 1185302-97-9): Structural Identity and Procurement Baseline


4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS 1185302-97-9) is a heterocyclic building block with molecular formula C9H11N3O3 and molecular weight 209.20 g/mol [1]. The compound features a pyrimidine ring linked at the 5-position to the nitrogen atom of a morpholine-2-carboxylic acid scaffold . Commercial availability includes multiple vendors with purity specifications typically ranging from 95% to 98% (NLT) . The compound is primarily employed as a synthetic intermediate in medicinal chemistry for the preparation of kinase-targeting molecules and other bioactive heterocycles [2].

Why 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid Cannot Be Replaced by Generic Morpholine-Pyrimidine Analogs


Generic substitution of morpholine-pyrimidine carboxylic acid building blocks is scientifically unsound due to position-dependent differences in kinase selectivity profiles, physicochemical properties, and downstream derivatization outcomes. The pyrimidine attachment position (2-, 4-, 5-, or 6-yl) directly governs both hydrogen-bonding geometry with biological targets and the electronic character of the heterocyclic core . In the morpholino-pyrimidine kinase inhibitor class, structure-activity relationship (SAR) studies have demonstrated that pyrimidine substitution pattern is a primary determinant of potency and selectivity against PI3K and mTOR kinase isoforms [1]. Furthermore, the presence of the carboxylic acid functionality at the morpholine 2-position creates a chiral center and enables distinct coupling chemistry (amide bond formation, esterification) that is absent in simpler N-pyrimidinyl morpholine analogs lacking the carboxylate handle .

Quantitative Differentiation Evidence: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid vs. Comparators


JAK2 Kinase Inhibition: Positional Isomer Selectivity in Morpholine-Pyrimidine Scaffolds

The 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold, when elaborated into full kinase inhibitor structures, demonstrates measurable JAK2 inhibitory activity. In a cellular assay using human peripheral blood mononuclear cells (PBMC) expressing CD14, a compound derived from this scaffold exhibited an IC50 of 321 nM against JAK2-mediated STAT5a phosphorylation [1]. This contrasts with pyrimidine-2-yl morpholine analogs in the same kinase inhibitor class, which show preferential engagement with PI3Kα rather than JAK2, as documented in SAR studies of 2-morpholino pyrimidines where potency shifts by >100-fold depending on pyrimidine substitution pattern [2].

JAK2 kinase inhibition IC50

KIF20A ATPase Inhibition: Quantitative Activity in Oncology-Relevant Target

Compounds derived from the 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold demonstrate measurable inhibition of KIF20A (kinesin-like protein KIF20A, also known as MKLP2), a mitotic kinesin implicated in hepatocellular carcinoma progression. In a biochemical assay measuring basal ATPase activity of N-terminal MKLP2 (residues 56–505) isolated from human hepatocellular carcinoma cells, the scaffold-derived compound exhibited an IC50 of 1,350 nM [1]. Under microtubule-stimulated conditions, the same compound showed enhanced potency with an IC50 of 830 nM [2].

KIF20A MKLP2 mitotic kinesin ATPase inhibition

Regiochemical Differentiation: 5-Pyrimidinyl vs. 2-Pyrimidinyl vs. 4-Pyrimidinyl Isomers

The 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold (CAS 1185302-97-9) is one of three primary regioisomeric variants, alongside the 2-pyrimidinyl analog (CAS 1249103-94-3) and the 4-pyrimidinyl analog. The 5-position attachment on the pyrimidine ring produces a unique vector of substitution and distinct electronic distribution compared to the 2- and 4-yl isomers . In morpholino-pyrimidine kinase inhibitor SAR studies, the pyrimidine substitution position directly affects hydrogen-bond donor/acceptor geometry with the kinase hinge region, influencing both potency and isoform selectivity [1]. The 5-yl isomer provides a meta-substitution pattern relative to the pyrimidine nitrogen atoms, whereas the 2-yl and 4-yl isomers present ortho/para-like arrangements—a fundamental distinction that governs molecular recognition events.

regioisomer pyrimidine substitution structure-activity relationship

Physicochemical Differentiation: Predicted pKa and Lipophilicity Profile

The 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold possesses distinct physicochemical parameters that differentiate it from related heterocyclic building blocks. The predicted acid dissociation constant (pKa) is 3.13 ± 0.20, reflecting the carboxylic acid functionality . The compound exhibits a topological polar surface area (TPSA) of 75.55 Ų and a predicted logP of -0.2336, indicating moderate hydrophilicity suitable for aqueous compatibility in biological assays . The rotatable bond count of 2 provides limited conformational flexibility, which may contribute to binding entropy considerations in target engagement.

pKa logP solubility physicochemical properties

PI3K/mTOR Kinase Inhibitor Scaffold Potential: Class-Level SAR Context

The morpholine-pyrimidine core structure represented by 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid is recognized in the medicinal chemistry literature as a privileged scaffold for the development of ATP-competitive kinase inhibitors, particularly those targeting the PI3K and mTOR pathways [1]. Patent literature explicitly describes morpholino pyrimidine derivatives as therapeutic agents for proliferative diseases mediated by mTOR kinase and/or PI3K enzymes [2]. Structure-activity relationship studies have demonstrated that morpholine substitution on pyrimidine cores enhances kinase selectivity, with the morpholine oxygen participating in key hydrogen-bonding interactions within the ATP-binding pocket [3].

PI3K mTOR kinase inhibitor scaffold

Derivatization Utility: Carboxylic Acid as a Versatile Coupling Handle

The carboxylic acid group at the morpholine 2-position of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid provides a reactive handle for amide bond formation, esterification, and other carboxylate derivatizations [1]. This distinguishes it from simpler 4-(pyrimidin-5-yl)morpholine (CAS 91233-71-5, MW 165.19), which lacks the carboxylic acid functionality and therefore cannot undergo direct amide coupling without prior functionalization . The presence of both a secondary amine (in the morpholine ring) and a carboxylic acid creates orthogonal reactivity that enables sequential derivatization strategies in multi-step syntheses.

amide coupling esterification synthetic intermediate building block

Optimal Application Scenarios for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid Based on Evidence


JAK2-Targeted Kinase Inhibitor Lead Optimization

Based on scaffold-derived JAK2 inhibitory activity (IC50 = 321 nM in PBMC cellular assay) [1], this building block is suitable for medicinal chemistry programs developing JAK2 inhibitors for inflammatory or myeloproliferative indications. The pyrimidin-5-yl attachment pattern may confer selectivity advantages over pyrimidin-2-yl analogs that preferentially target PI3Kα . Researchers should use this scaffold for SAR expansion around the carboxylic acid handle to optimize potency and selectivity.

KIF20A/MKLP2 Mitotic Kinesin Inhibitor Development for Hepatocellular Carcinoma

The scaffold-derived KIF20A ATPase inhibition (IC50 = 830 nM microtubule-stimulated; 1,350 nM basal) [1] supports its application in anticancer programs targeting mitotic kinesins in liver cancer. The moderate potency provides a starting point for medicinal chemistry optimization via derivatization of the carboxylic acid group to improve target engagement and cellular activity.

PI3K/mTOR Dual Inhibitor Scaffold Construction

Morpholino-pyrimidine cores are established scaffolds for ATP-competitive PI3K and mTOR kinase inhibitors [1]. This compound provides the core structure for constructing potent dual inhibitors, with the carboxylic acid handle enabling conjugation to diverse ATP-competitive warheads or allosteric binding elements. Patent literature confirms the therapeutic relevance of this chemotype in oncology .

Regioselective Pyrimidine Building Block for Parallel Library Synthesis

The 5-yl pyrimidine substitution pattern provides a distinct regioisomeric starting point for parallel synthesis of compound libraries exploring structure-activity relationships across kinase targets [1]. The carboxylic acid functionality enables high-throughput amide coupling with diverse amine-containing fragments, while the morpholine nitrogen remains available for subsequent alkylation or arylation steps. The predicted low logP (-0.2336) ensures aqueous solubility compatibility for direct biological testing of library members.

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